Doxylamine is an antihistamine that reduces the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Antihistamines can cause drowsiness and are sometimes used as sleep aids . Doxylamine is used to treat sneezing, runny nose, watery eyes, hives, skin rash, itching, and other cold or allergy symptoms. It is also used as a short-term treatment for sleep problems (insomnia) .
The synthesis of Doxylamine succinate involves a reaction between dimethylaminoethyl chloride and acetylpyridine . The reaction is optimized with a toluene tetrahydrofuran-toluene solution .
The molecular formula of Doxylamine succinate is C17H22N2O·C4H6O4 . It is a derivative of doxylamine, which is a first-generation antihistamine .
Doxylamine succinate is an antihistamine that selectively inhibits contractions induced by histamine over acetylcholine in isolated guinea pig ileum . It reduces ethanol-induced deficits in behavior performance in rats when administered at a dose of 60 mg/kg .
Doxylamine succinate is a white to creamy-white powder with a characteristic odor . It is soluble in water (1:1), alcohol (1:2), and chloroform (1:2) . The molecular weight of Doxylamine succinate is 393.49 .
Doxylamine-d5 Succinate is a deuterated form of Doxylamine, an ethanolamine antihistamine primarily used as a sedative and for the treatment of allergies. The compound is classified as a histamine H1 receptor antagonist, which means it inhibits the action of histamine in the body, leading to reduced allergy symptoms and inducing sedation. Doxylamine-d5 Succinate is particularly significant in scientific research due to its stable isotope labeling, which aids in various analytical applications.
Doxylamine-d5 Succinate is derived from Doxylamine, a well-known antihistamine. The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification allows for enhanced tracking and quantification in mass spectrometry and other analytical techniques. The compound is categorized under antihistamines and is used in both pharmaceutical formulations and research settings.
The synthesis of Doxylamine-d5 Succinate involves several steps:
The industrial synthesis follows similar routes but is optimized for large-scale production, ensuring high yield and purity through stringent control of reaction conditions .
Doxylamine-d5 Succinate has a complex molecular structure characterized by the presence of deuterium atoms. Its molecular formula is , and its molecular weight is approximately 393.5 g/mol .
Doxylamine-d5 Succinate can undergo various chemical reactions, including:
The specific conditions for these reactions vary based on the desired outcome:
Doxylamine-d5 Succinate exerts its pharmacological effects primarily through competitive inhibition at histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, which reduces allergy symptoms such as itching, sneezing, and nasal congestion.
The compound's metabolism occurs primarily in the liver through cytochrome P450 enzymes, leading to several metabolites that may also possess pharmacological activity .
Quality control measures include mass spectrometry and nuclear magnetic resonance spectroscopy to confirm purity and structural integrity .
Doxylamine-d5 Succinate has several applications in scientific research:
Doxylamine succinate is the succinate salt form of doxylamine, an ethanolamine-class antihistamine with the chemical name N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine succinate. The parent compound (doxylamine) possesses a molecular formula of C~17~H~22~N~2~O, while the succinate salt form is designated as C~17~H~22~N~2~O·C~4~H~6~O~4~ [1] [8]. Structurally, doxylamine features a chiral center at the carbon atom bearing phenyl and pyridyl groups, with the ethoxyethylamine side chain enabling its function as a potent histamine H1 receptor antagonist [5] [8]. This molecular architecture facilitates competitive inhibition of histamine at peripheral and central H1 receptors, accounting for its antihistaminic, sedative, and antiemetic properties [2] [8].
Table 1: Molecular Attributes of Doxylamine Succinate and Deuterated Analog
Property | Doxylamine Succinate | Doxylamine-d5 Succinate |
---|---|---|
Molecular Formula | C~21~H~28~N~2~O~5~ | C~21~H~23~D~5~N~2~O~5~ |
CAS Number (Parent) | 562-10-7 | 1216840-94-6 |
Molecular Weight | 388.47 g/mol | 393.49 g/mol |
IUPAC Name | Butanedioic acid; N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine | Butanedioic acid; N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |
Salt Formation | Succinate salt | Succinate salt |
The succinate salt formulation enhances the compound's stability and aqueous solubility, crucial for pharmaceutical applications. The free base conversion occurs readily under physiological conditions, enabling systemic absorption primarily in the jejunum [2] [6]. In non-deuterated form, it serves as a foundational structure for developing deuterated analogs used in advanced research applications [3] [7].
Deuterium (²H or D), a stable, non-radioactive hydrogen isotope with a natural abundance of ~0.0156%, possesses a neutron in addition to the proton found in the hydrogen nucleus. This nuclear composition confers distinct physicochemical properties, including greater atomic mass and reduced zero-point vibrational energy [3] [7]. Doxylamine-d5 succinate incorporates five deuterium atoms specifically at the ortho, meta, and para positions of the phenyl ring, yielding the pentadeuterated analog with molecular formula C~17~H~17~D~5~N~2~O·C~4~H~6~O~4~ (total molecular weight: 393.49 g/mol) [3] [7] [9]. This targeted deuteration strategy minimizes alterations to the molecule's steric and electronic characteristics while significantly impacting its metabolic fate.
The kinetic isotope effect (KIE) stemming from deuterium substitution profoundly influences metabolic stability. Carbon-deuterium (C-D) bonds exhibit ~6-10 times greater bond strength compared to carbon-hydrogen (C-H) bonds due to their lower zero-point energy [7] [9]. This increased bond strength requires higher activation energy for cleavage, thereby impeding enzymatic oxidation at deuterated sites. For doxylamine-d5, deuteration at the phenyl ring positions protects against oxidative metabolism—particularly aromatic hydroxylation—mediated by hepatic cytochrome P450 enzymes (e.g., CYP2D6, CYP1A2, CYP2C9) [5] [9]. Consequently, the deuterated analog may display altered metabolic profiles, including prolonged half-life and reduced formation of reactive metabolites, without substantially modifying receptor affinity or potency [3] [9].
Table 2: Impact of Deuterium Substitution on Key Pharmaceutical Properties
Characteristic | Non-Deuterated Doxylamine | Doxylamine-d5 |
---|---|---|
Primary Metabolic Sites | Aromatic hydroxylation; N-dealkylation | Protected phenyl ring; N-dealkylation unaffected |
Isotope Effect on Metabolism | N/A | Reduced phenyl ring oxidation due to KIE |
Analytical Utility | Limited in tracer studies | Internal standard for LC-MS/MS quantification |
Synthetic Complexity | Standard organic synthesis | Requires deuterated benzene precursors |
Doxylamine-d5 succinate serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior to non-deuterated doxylamine paired with distinct mass spectrometric detectability. Its physicochemical properties—including polarity, retention time in chromatographic systems, and extraction efficiency—closely mirror those of the native compound [3] [7] [9]. However, the +5 Da mass shift enables unambiguous differentiation in mass spectrometry-based assays. This characteristic is exploited in stable isotope dilution techniques, where liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms utilize doxylamine-d5 succinate as a reference compound to enhance the precision and accuracy of doxylamine quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates) [7] [9].
In pharmacokinetic research, doxylamine-d5 succinate facilitates rigorous assessment of absorption, distribution, metabolism, and excretion (ADME) profiles. Its application includes:
Furthermore, doxylamine-d5 succinate supports specialized pharmacological applications such as receptor binding studies using deuterium-labeled ligands and investigations of deuteration effects on histamine H1 receptor antagonism. Its utility extends to veterinary pharmacology, where isotopic tracing helps delineate species-specific metabolic pathways [7] [8]. The compound is typically supplied as certified reference materials (CRMs) at standardized concentrations (e.g., 100 µg/mL in acetonitrile) or neat solids (>95% purity by HPLC), ensuring traceability and reproducibility across experimental systems [3] [7] [9].
Table 3: Spectral Characteristics Enabling Analytical Differentiation
Analytical Technique | Doxylamine Succinate | Doxylamine-d5 Succinate |
---|---|---|
Molecular Ion (m/z) | 270.1732 [M+H]+ (C~17~H~23~N~2~O+) | 275.40 [M+H]+ (C~17~H~17~D~5~N~2~O+) |
Key MS/MS Fragments | 169.1; 152.1; 115.1 | 174.1; 157.1; 120.1 |
Chromatographic Retention | Identical under identical LC conditions | Near-identical (±2% relative retention time) |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6